5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde
Overview
Description
“5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the molecular weight of 281.11 . It is also known by its IUPAC name "5-[(3-bromophenoxy)methyl]-2-furaldehyde" .
Molecular Structure Analysis
The InChI code for “5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is1S/C12H9BrO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde” is a solid at room temperature .Scientific Research Applications
Antioxidant Activities and Phenolic Content Analysis
5-Hydroxymethylfuran-2-carbaldehyde (HMF) and its derivatives, including 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde, formed during hydrothermal hydrolysis in plant foods, are often misidentified as phenolics due to their similar UV absorption properties. These compounds, however, have been found to exhibit antioxidant activity, mainly in the oxygen radical absorbing capacity (ORAC) assay. This discovery has implications for accurately measuring phenolic content and antioxidant activities in plant foods, helping to avoid overestimation of these values (Chen et al., 2014).
Synthesis and Spectral Analysis
The synthesis and spectral properties of similar furan-2-carbaldehyde derivatives have been extensively studied, showcasing their potential in creating novel compounds with potential biological evaluation. For instance, the synthesis of dibenzofuran carboxaldehydes has been achieved, highlighting the versatility of furan-2-carbaldehyde derivatives in organic synthesis and the potential for further exploration in the synthesis of biologically active molecules (Yempala & Cassels, 2017).
Antitumor Potential
Compounds similar to 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde have shown antitumor activities. For example, derivatives of 5-hydroxymethylfuran-2-carbaldehyde isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus inhibited the proliferation of tumor cells in vitro, suggesting the potential antitumor applications of these compounds (Jia et al., 2015).
Green Chemistry and Synthesis of Bioactive Molecules
Furan-2-carbaldehydes serve as efficient green C1 building blocks in the synthesis of bioactive molecules, such as quinazolin-4(3H)-ones, via ligand-free photocatalytic C–C bond cleavage. This approach demonstrates the utility of furan-2-carbaldehydes in developing environmentally friendly synthetic methods for creating potentially therapeutic compounds (Yu et al., 2018).
Novel Compounds from Natural Sources
New compounds structurally related to 5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde have been isolated from natural sources, such as the rhizomes of Gastrodia elata. These compounds were evaluated for their cytotoxicity against various cancer cell lines, contributing to the discovery of natural products with potential pharmacological applications (Huang et al., 2015).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
5-[(3-bromophenoxy)methyl]furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYFXVNQUHENM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238591 | |
Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde | |
CAS RN |
438221-54-6 | |
Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438221-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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